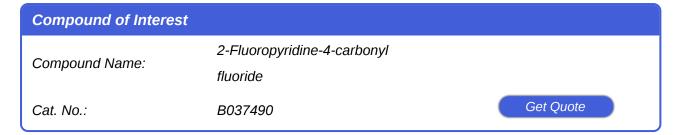


# Technical Guide to 2-Fluoropyridine-4-carbonyl fluoride: Availability and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and synthesis of **2-Fluoropyridine-4-carbonyl fluoride**, a key intermediate for various applications in pharmaceutical and agrochemical research. Direct commercial sources for **2-Fluoropyridine-4-carbonyl fluoride** are limited; however, it can be readily synthesized from its corresponding carboxylic acid, which is commercially available. This guide provides a comprehensive overview of suppliers for the precursor, a detailed protocol for the synthesis of the target molecule, and a list of potential custom synthesis providers.

## **Commercial Availability of Starting Material**

The direct precursor, 2-Fluoropyridine-4-carboxylic acid (CAS: 402-65-3), is available from several chemical suppliers. Researchers can procure this starting material from the following vendors:



Supplier	Purity	Additional Information
Sigma-Aldrich	97%	Product number 646409.[1]
Oakwood Chemical	98%	Product code 005468.[2]
XIAMEN EQUATION CHEMICAL CO.,LTD	Industrial Grade	A manufactory with 6 years of experience on ECHEMI.[3]
Pipzine Chemicals	-	Offers competitive pricing for bulk orders.[4]
Chemical-Suppliers.com	98%	Provides comprehensive product data.[5]

## Synthesis of 2-Fluoropyridine-4-carbonyl fluoride

The synthesis of **2-Fluoropyridine-4-carbonyl fluoride** can be efficiently achieved from 2-Fluoropyridine-4-carboxylic acid via a deoxofluorination reaction. A modern and effective method utilizes XtalFluor-E, a crystalline and thermally stable deoxofluorinating agent.[6][7] This approach offers high yields and straightforward purification.[6][7]

### **Synthetic Pathway**

The reaction proceeds via the activation of the carboxylic acid by XtalFluor-E, followed by nucleophilic substitution with a fluoride ion to yield the acyl fluoride.

Caption: Synthesis of **2-Fluoropyridine-4-carbonyl fluoride**.

## Experimental Protocol: Deoxofluorination using XtalFluor-E

This protocol is adapted from a general procedure for the synthesis of acyl fluorides from carboxylic acids using XtalFluor-E.[6][7]

#### Materials:

2-Fluoropyridine-4-carboxylic acid (1.0 equiv)



- XtalFluor-E (1.1 equiv)
- Sodium fluoride (NaF, 10 mol %)
- Dry Ethyl Acetate (EtOAc, 0.5 M)
- Argon or Nitrogen atmosphere
- · Silica gel pad

#### Procedure:

- To a solution of 2-Fluoropyridine-4-carboxylic acid (1.0 equiv) in dry ethyl acetate (0.5 M) under an inert atmosphere (argon or nitrogen), add sodium fluoride (10 mol %).
- To this suspension, add XtalFluor-E (1.1 equiv) in one portion.
- Stir the reaction mixture at room temperature for 24 hours.
- Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is purified by filtration over a pad of silica gel.
- The filtrate, containing the desired 2-Fluoropyridine-4-carbonyl fluoride, can be concentrated under reduced pressure. Further purification, if necessary, can be performed by distillation or chromatography.

## **Custom Synthesis Suppliers**

For research teams that prefer to outsource the synthesis, several companies specialize in the custom synthesis of fluorinated and heterocyclic compounds. These vendors possess the expertise and equipment to produce **2-Fluoropyridine-4-carbonyl fluoride** on a custom basis.

Supplier	Specialization
Amfluoro	Fluorinated reagents and heterocyclic compounds.[8]
Aceschem	Design and synthesis of fluorinated compounds and intermediates.[9]



This guide provides a clear path for researchers to obtain **2-Fluoropyridine-4-carbonyl fluoride**, either through in-house synthesis from a readily available precursor or via custom synthesis services. The provided experimental protocol offers a reliable and efficient method for its preparation.

#### **Need Custom Synthesis?**

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